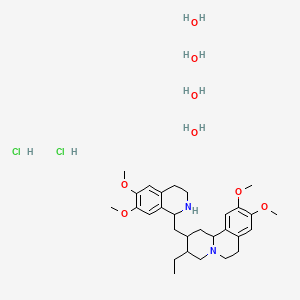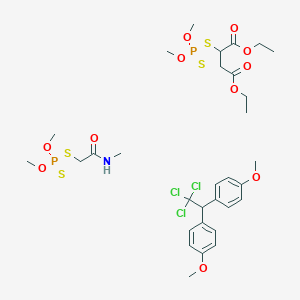
Phosan-plus
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosan-plus is a compound that has garnered significant attention in various scientific fields due to its unique chemical properties and potential applications. It is a phosphonic acid derivative, characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This structural configuration imparts this compound with distinct reactivity and functionality, making it valuable in multiple domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosan-plus can be synthesized through several methods, primarily involving the dealkylation of dialkyl phosphonates. One common approach is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Another method includes the hydrolysis of dichlorophosphine or dichlorophosphine oxide . These reactions typically require acidic conditions, such as the use of hydrochloric acid, to facilitate the dealkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The McKenna procedure is favored due to its efficiency and scalability. Industrial reactors equipped with precise temperature and pressure controls are employed to maintain the necessary conditions for the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Phosan-plus undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced under specific conditions to yield phosphinic acid derivatives.
Substitution: this compound can participate in substitution reactions, where its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic and phosphinic acid derivatives, which have applications in different fields such as agriculture, medicine, and materials science.
Applications De Recherche Scientifique
Phosan-plus has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: this compound is used in the production of flame retardants, water treatment chemicals, and corrosion inhibitors.
Mécanisme D'action
The mechanism by which Phosan-plus exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphorus atom in this compound can form strong bonds with oxygen and nitrogen atoms in biological molecules, leading to the inhibition or activation of various biochemical pathways. This interaction is crucial for its applications in medicine and biology.
Comparaison Avec Des Composés Similaires
Phosan-plus can be compared with other phosphonic acid derivatives, such as:
Phosphonic acid: Similar in structure but lacks the additional functional groups present in this compound.
Phosphinic acid: Contains one less oxygen atom compared to this compound, resulting in different reactivity.
Aminophosphonic acids: These compounds have an amino group attached to the phosphorus atom, providing unique properties for biological applications.
This compound stands out due to its specific structural configuration, which imparts unique reactivity and functionality, making it suitable for a broader range of applications compared to its counterparts.
Propriétés
Numéro CAS |
69028-52-0 |
|---|---|
Formule moléculaire |
C31H46Cl3NO11P2S4 |
Poids moléculaire |
905.3 g/mol |
Nom IUPAC |
diethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate;2-dimethoxyphosphinothioylsulfanyl-N-methylacetamide;1-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H15Cl3O2.C10H19O6PS2.C5H12NO3PS2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12;1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4;1-6-5(7)4-12-10(11,8-2)9-3/h3-10,15H,1-2H3;8H,5-7H2,1-4H3;4H2,1-3H3,(H,6,7) |
Clé InChI |
JTNKDZFGILLYRR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC.CNC(=O)CSP(=S)(OC)OC.COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
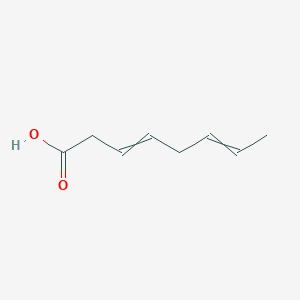
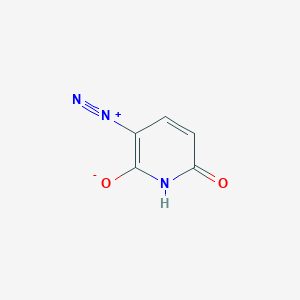
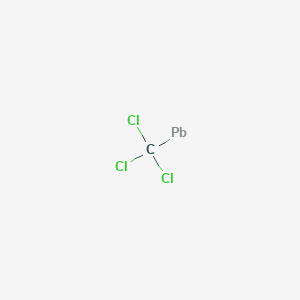
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)
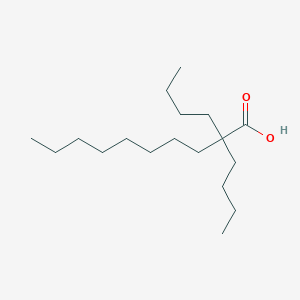
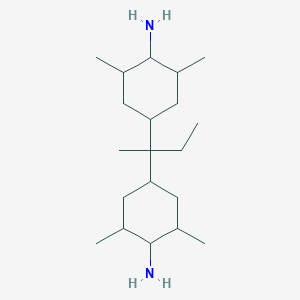

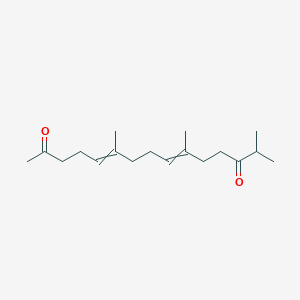

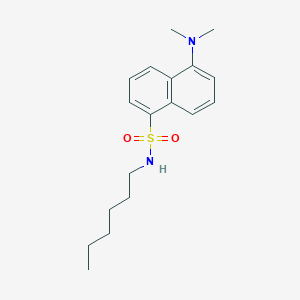
![3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid](/img/structure/B14467083.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-(1-oxopropoxy)ethyl]amino]-](/img/structure/B14467090.png)
